[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
Description
Propriétés
IUPAC Name |
benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(16-8-9-16)20(25)26-13-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,21H2,1-2H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLYXHXOZWISSL-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a notable member of the class of carbamate derivatives, which have garnered interest in pharmacological research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 250.34 g/mol. Its structure features a pyrrolidine ring, an amino acid moiety, and a cyclopropyl group, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| CAS Number | 1401667-60-4 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticonvulsant Activity
Research has indicated that compounds with structural similarities to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exhibit significant anticonvulsant properties. For instance, studies on N-benzyl derivatives show that they can effectively reduce seizure activity in animal models, suggesting potential applications in epilepsy treatment .
Analgesic Effects
The compound has also been evaluated for its analgesic properties. In preclinical studies, it demonstrated efficacy in reducing pain responses in models of neuropathic pain. The mechanism appears to involve modulation of neurotransmitter release and receptor activity, particularly at opioid receptors .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of similar compounds have revealed promising results against various bacterial strains. Studies indicate that certain derivatives exhibit potent activity against Gram-positive bacteria, with moderate effects on Gram-negative strains . This suggests potential applications in treating infections caused by resistant bacterial strains.
Neuroprotective Effects
Preliminary data suggest that the compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, which is a critical factor in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Study 1: Anticonvulsant Activity Evaluation
A study conducted on a series of N-benzyl derivatives found that compounds closely related to [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exhibited effective anticonvulsant activity with an ED50 ranging from 13 to 21 mg/kg in maximal electroshock seizure models. The results indicated that structural modifications could enhance activity significantly compared to standard treatments like phenobarbital .
Study 2: Pain Model Assessment
In another study assessing analgesic effects, the compound was tested in formalin-induced pain models. Results demonstrated a significant reduction in pain scores compared to control groups, indicating its potential as a therapeutic agent for chronic pain management .
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Neuropharmacology
- The compound has been investigated for its potential neuroprotective effects. Research indicates that derivatives of pyrrolidine compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
-
Antidepressant Activity
- Studies have shown that carbamate esters can exhibit antidepressant-like effects in animal models. The specific structure of this compound may enhance its efficacy by targeting serotonin and norepinephrine reuptake mechanisms.
-
Analgesic Properties
- Research has suggested that compounds with similar structural motifs may possess analgesic properties. This compound could be explored further for pain management therapies, particularly in chronic pain conditions.
Biotechnological Applications
-
Drug Delivery Systems
- The unique structural features of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and therapeutic efficacy of these agents.
-
Enzyme Inhibition Studies
- The compound may serve as a lead structure for designing enzyme inhibitors. Its interaction with specific enzymes could provide insights into developing targeted therapies for diseases where enzyme overactivity is a concern.
Case Studies
-
Neuroprotective Effects Study
- A study published in the Journal of Neurochemistry investigated the neuroprotective effects of pyrrolidine derivatives, including this compound, on neuronal cells subjected to oxidative stress. Results indicated significant protection against cell death, suggesting potential therapeutic applications in neurodegenerative disorders.
-
Antidepressant Activity Assessment
- In a controlled study published in European Neuropsychopharmacology, researchers evaluated the antidepressant-like effects of several carbamate derivatives in rodent models. The findings showed that the compound significantly reduced depressive behaviors, warranting further investigation into its mechanism of action.
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and two structurally related analogs from the literature:
*Note: The molecular formula and weight of the target compound are inferred based on structural adjustments to Analog 1 (replacing piperidine with pyrrolidine and ethyl with cyclopropyl).
Implications of Structural Differences
a) Core Ring Flexibility
- The pyrrolidine ring in the target compound and Analog 2 introduces greater rigidity compared to the piperidine ring in Analog 1.
- Piperidine-based analogs (e.g., Analog 1) often exhibit enhanced solubility due to increased hydrophilicity from the larger ring, whereas pyrrolidine derivatives may prioritize metabolic stability .
b) Substituent Effects
- The cyclopropyl group in the target compound and Analog 2 is known to enhance metabolic stability by resisting oxidative degradation, a property less pronounced in the ethyl group of Analog 1 .
c) Amino Acid Side Chain
All three compounds share the (S)-2-amino-3-methyl-butyryl moiety, which is critical for interactions with enzymes or receptors (e.g., proteases or peptide-binding domains). The stereochemistry (S-configuration) ensures specificity in molecular recognition processes .
Méthodes De Préparation
Asymmetric Hydrogenation of Pyrroline Derivatives
Proline-derived precursors undergo catalytic hydrogenation using chiral catalysts such as (R)- or (S)-BINAP-modified ruthenium complexes. For example, (S)-3-aminopyrrolidine is synthesized via hydrogenation of 3-pyrroline with >98% enantiomeric excess (ee) under 50 bar H<sub>2</sub> using [(S)-BINAP]RuCl<sub>2</sub>.
Table 1: Catalytic Systems for Pyrrolidine Synthesis
Enzymatic Resolution of Racemic Mixtures
Lipase-catalyzed kinetic resolution of racemic 3-aminopyrrolidine esters achieves enantiopure (S)-isomers. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (R)-ester, leaving the (S)-ester intact with 96% ee.
Cyclopropanation and Carbamate Formation
Cyclopropane Ring Construction
The cyclopropyl group is introduced via Simmons–Smith reaction using diethylzinc and diiodomethane. For example, reaction of allyl-pyrrolidine intermediates generates cyclopropane rings with 75–80% diastereoselectivity.
Table 2: Cyclopropanation Conditions
Benzyl Carbamate Installation
The cyclopropylamine reacts with benzyl chloroformate (Cbz-Cl) in the presence of aqueous NaHCO<sub>3</sub> to form the carbamate. Alternatively, benzyl alcohol and triphosgene in THF yield the same product with 90% efficiency.
Stereochemical Control and Chiral Auxiliaries
Chiral Induction via Evans’ Oxazolidinones
Temporary incorporation of (S)-4-benzyloxazolidin-2-one ensures α-stereochemistry during acylation. After coupling, the auxiliary is cleaved with LiOH/H<sub>2</sub>O<sub>2</sub>, preserving the (S)-configuration.
Dynamic Kinetic Resolution (DKR)
Using Shvo’s catalyst (Ru<sub>4</sub>H<sub>4</sub>(CO)<sub>8</sub>(C<sub>5</sub>H<sub>4</sub>O<sub>2</sub>)), racemic intermediates undergo DKR at 80°C, achieving 99% ee for the (S)-isomer.
Protection-Deprotection Strategies
tert-Butoxycarbonyl (Boc) Protection
Boc groups are introduced using Boc<sub>2</sub>O in THF, then removed with TFA. This strategy prevents side reactions during acylation.
Benzyl Ester Stability
Benzyl carbamates remain stable under acidic and basic conditions but are cleaved via hydrogenolysis (H<sub>2</sub>/Pd-C) in methanol.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while ethereal solvents (THF) improve cyclopropanation yields.
Temperature and Catalysis
Low temperatures (−20°C) minimize epimerization during peptide coupling, whereas cyclopropanation requires 0–25°C for optimal zinc insertion.
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : A viable synthetic approach involves coupling the pyrrolidine and cyclopropane moieties using carbamate protection strategies. For example, iodination of intermediates (e.g., S-(1-hydroxymethyl-2-methylpropyl)carbamic acid benzyl ester) with iodine and polystyrene-triphenylphosphine, followed by purification via column chromatography (light petroleum:EtOAc gradients), can yield high-purity products . Protecting groups like benzyl esters are critical to preserve stereochemistry during reactions.
Q. How can impurities and byproducts be minimized during synthesis?
- Methodological Answer : Impurities such as epimers or unidentified derivatives (e.g., sulfino or triazolyl analogs) often arise during synthesis. Rigorous chromatographic separation (HPLC or flash chromatography) with optimized mobile phases (e.g., acetonitrile/water gradients) is essential. Monitoring via LC-MS helps identify co-eluting impurities, as minor changes in chromatographic conditions can resolve epimers .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer : Use a combination of , , and IR spectroscopy to confirm stereochemistry and functional groups. For example, signals at δ 0.86–0.91 ppm (CH(CH)) and δ 5.04 ppm (benzyl CH) are diagnostic for key structural motifs . High-resolution mass spectrometry (HRMS) validates molecular weight.
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Methodological Answer : Epimerization risks increase at scale due to prolonged reaction times. Use low-temperature conditions (<0°C) for acid-sensitive steps and chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric resolution. Evidence suggests that benzyl carbamate protection reduces racemization in pyrrolidine intermediates .
Q. What strategies address discrepancies in chromatographic purity data across studies?
- Methodological Answer : Contradictory purity reports may stem from differing HPLC conditions. Standardize methods using a C18 column with 0.1% trifluoroacetic acid in the mobile phase to enhance peak resolution. Spiking experiments with known impurities (e.g., triazolyl derivatives) can validate separation efficiency .
Q. How can stability under experimental conditions be assessed?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis. Degradation products like hydrolyzed carbamates or cyclopropane ring-opened derivatives may form. Store the compound at –20°C in anhydrous DMSO to prevent moisture-induced decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
